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Compound of Interest

Compound Name: N-Methylnonan-2-amine

Cat. No.: B15431103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylnonan-2-amine. The

information presented herein is based on established principles of spectroscopy for secondary

aliphatic amines. This document also outlines standard experimental protocols for the

acquisition of such spectral data, intended to serve as a practical reference for researchers in

organic chemistry and drug development.

Predicted Spectral Data
The following tables summarize the predicted spectral data for N-Methylnonan-2-amine.

These predictions are derived from typical values for similar aliphatic secondary amines.

Table 1: Predicted ¹H NMR Spectral Data for N-
Methylnonan-2-amine
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H1' (N-CH₃) ~2.4 s 3H -

H1 ~1.1 d 3H ~6.5

H2 ~2.6-2.8 m 1H -

H3 ~1.2-1.4 m 2H -

H4-H8 ~1.2-1.4 m 10H -

H9 ~0.9 t 3H ~7.0

NH ~0.7-1.5 br s 1H -

Table 2: Predicted ¹³C NMR Spectral Data for N-
Methylnonan-2-amine

Carbon Chemical Shift (δ, ppm)

C1' (N-CH₃) ~34-36

C1 ~20-23

C2 ~55-60

C3 ~35-38

C4-C7 ~22-32

C8 ~31-33

C9 ~14

Table 3: Predicted IR Absorption Data for N-
Methylnonan-2-amine
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

N-H Stretch 3300 - 3500 Weak-Medium

Single, sharp peak

characteristic of a

secondary amine.[1]

[2]

C-H Stretch (sp³) 2850 - 2960 Strong
Aliphatic C-H

stretching.

N-H Bend 1550 - 1650 Weak-Medium

Sometimes observed

for secondary amines.

[1][2]

C-N Stretch 1180 - 1250 Medium

Characteristic of an

aliphatic amine.[1][2]

[3][4]

N-H Wag 650 - 900 Broad, Weak-Medium
Out-of-plane bending.

[1][2]

Table 4: Predicted Mass Spectrometry Data for N-
Methylnonan-2-amine

m/z Relative Intensity Assignment

157 Moderate [M]⁺ (Molecular Ion)

142 High [M-CH₃]⁺ (Alpha-cleavage)

72 High
[CH₃CH=NHCH₃]⁺ (Alpha-

cleavage)

44 Moderate [CH₃NH=CH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for N-Methylnonan-2-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A solution of N-Methylnonan-2-amine (5-10 mg) is prepared in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an

internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the

deuterium signal of the solvent, and shimming the magnetic field to achieve optimal

homogeneity.[5] The probe is tuned for both ¹H and ¹³C frequencies.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16)

are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128-

1024 or more) is typically required. A wider spectral width (e.g., 0-220 ppm) is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Methylnonan-2-amine.

Methodology:

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR spectroscopy, a drop of the

neat liquid sample is placed directly onto the ATR crystal.[6][7]

Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background

spectrum of the clean, empty ATR crystal is recorded.
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Data Acquisition: The sample is placed on the crystal, and the spectrum is recorded.[8]

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum. The ATR correction

may be applied to the data.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Methylnonan-2-
amine.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.[9][10]

The sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

[11][12]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and

interpret the fragmentation pattern to confirm the structure. For amines, alpha-cleavage is a

dominant fragmentation pathway.[13][14][15]

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like N-Methylnonan-2-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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